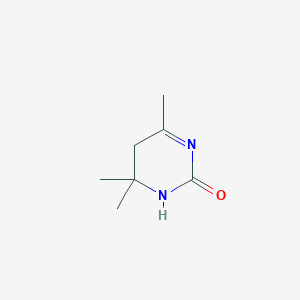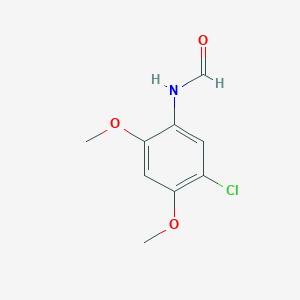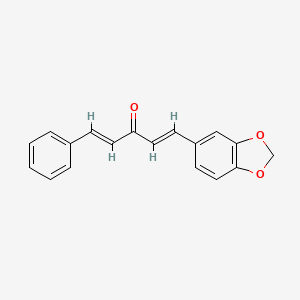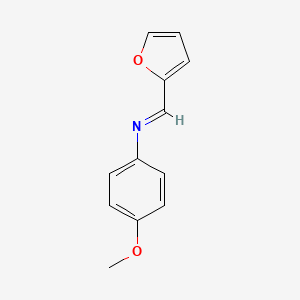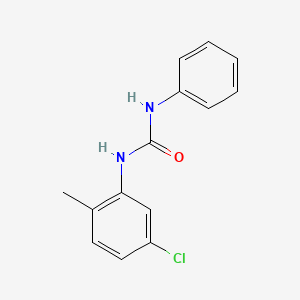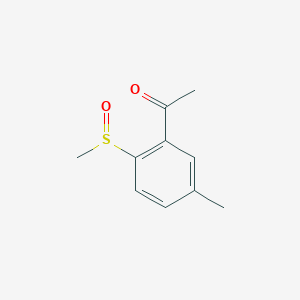
1-(5-Methyl-2-methylsulfinylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is an organic compound with the molecular formula C10H12O2S. It is a benzene derivative characterized by the presence of a methyl group and a methylsulfinyl group attached to the phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 5-methyl-2-(methylsulfinyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone often involves large-scale batch reactors. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often carried out under controlled temperature conditions.
Major Products Formed:
Oxidation: Formation of 1-[5-methyl-2-(methylsulfonyl)phenyl]ethanone.
Reduction: Formation of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-[5-Methyl-2-(methylsulfonyl)phenyl]ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.
1-[5-Methyl-2-(methylthio)phenyl]ethanone: Contains a methylthio group instead of a methylsulfinyl group.
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanol: The ethanone group is reduced to an alcohol.
Uniqueness: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is unique due to the presence of both a methylsulfinyl group and an ethanone group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
34617-87-3 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(5-methyl-2-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2S/c1-7-4-5-10(13(3)12)9(6-7)8(2)11/h4-6H,1-3H3 |
InChI Key |
HRAWKZRPJBYTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



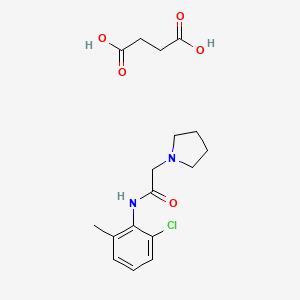
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
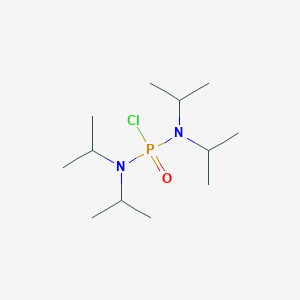
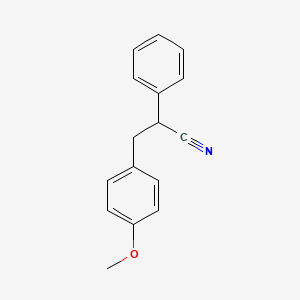
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

